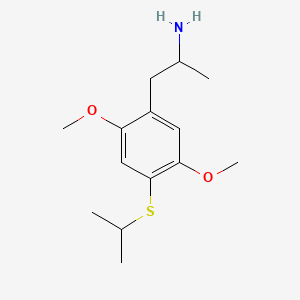
Aleph-4
Vue d'ensemble
Description
ALEPH-4, également connu sous le nom de 2,5-diméthoxy-4-isopropylthioamphétamine, est un composé synthétique appartenant à la classe des phénéthylamines. Il s'agit d'un homologue de la 2,5-diméthoxy-4-méthylthioamphétamine (DOT) et il est connu pour ses propriétés psychoactives.
Applications De Recherche Scientifique
Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its psychoactive properties and potential therapeutic applications in mental health.
Industry: Utilized in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.
Mécanisme D'action
Aleph-4, also known as 2,5-Dimethoxy-4-iso-propylthioamphetamine or 1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane, is a psychedelic phenethylamine of the 2C family . Here we will discuss its mechanism of action in detail.
Target of Action
The primary target of this compound is the 5-HT 2A serotonin receptor in the brain . This receptor plays a key role in the signaling of the neurotransmitter serotonin, which is involved in the regulation of mood, anxiety, and happiness.
Mode of Action
This compound acts as an agonist at the 5-HT 2A serotonin receptor . This means it binds to this receptor and activates it, leading to an increase in the signaling of serotonin. This is a common mechanism of action shared by all hallucinogenic tryptamines and phenethylamines .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de l'ALEPH-4 implique plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. La voie de synthèse générale comprend :
Formation de l'Intermédiaire : La synthèse commence par la formation d'un intermédiaire clé, impliquant généralement la réaction du 2,5-diméthoxybenzaldéhyde avec le nitroéthane pour former le 2,5-diméthoxy-β-nitrostyrène.
Réduction : L'intermédiaire nitrostyrène est ensuite réduit en 2,5-diméthoxyphénéthylamine en utilisant un agent réducteur tel que l'hydrure de lithium et d'aluminium (LiAlH4).
Formation du Thioéther : L'étape finale implique l'introduction du groupe isopropylthio. Ceci est réalisé en faisant réagir l'amine avec le thiol isopropylique en présence d'un catalyseur approprié, tel que le palladium sur charbon (Pd/C), dans des conditions d'hydrogénation.
Méthodes de Production Industrielle
La production industrielle de l'this compound suivrait des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler des réactifs et des intermédiaires potentiellement dangereux.
Analyse Des Réactions Chimiques
Types de Réactions
L'ALEPH-4 subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former des sulfoxydes et des sulfones correspondants. Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et l'acide m-chloroperoxybenzoïque (m-CPBA).
Réduction : La réduction de l'this compound peut conduire à la formation de l'amine correspondante. Des agents réducteurs tels que le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Les groupes méthoxy sur le cycle aromatique peuvent subir des réactions de substitution nucléophile. Des réactifs comme l'éthylate de sodium (NaOEt) peuvent faciliter ces réactions.
Réactifs et Conditions Courants
Oxydation : Peroxyde d'hydrogène (H2O2), acide m-chloroperoxybenzoïque (m-CPBA)
Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)
Substitution : Éthylate de sodium (NaOEt), tert-butylate de potassium (KOtBu)
Principaux Produits
Oxydation : Sulfoxydes et sulfones
Réduction : Amines correspondantes
Substitution : Différentes phénéthylamines substituées
Applications de la Recherche Scientifique
Chimie : Utilisé comme matériau de référence en chimie analytique pour le développement de méthodes de détection.
Biologie : Investigé pour ses effets sur les systèmes neurotransmetteurs et son utilisation potentielle en neuropharmacologie.
Médecine : Exploré pour ses propriétés psychoactives et ses applications thérapeutiques potentielles en santé mentale.
Industrie : Utilisé dans la synthèse d'autres composés organiques complexes et comme précurseur dans la fabrication chimique.
Mécanisme d'Action
Le mécanisme d'action de l'this compound implique son interaction avec les récepteurs de la sérotonine dans le cerveau. Il agit principalement comme un agoniste au niveau du récepteur 5-HT2A, ce qui conduit à une libération modifiée de neurotransmetteurs et à des changements de perception et d'humeur. Les effets du composé sont médiés par l'activation des voies de signalisation intracellulaires, y compris la voie des phosphoinositides.
Comparaison Avec Des Composés Similaires
L'ALEPH-4 est similaire à d'autres phénéthylamines, telles que :
2,5-Diméthoxy-4-méthylthioamphétamine (DOT) : L'this compound est un homologue de la DOT, qui diffère par la présence d'un groupe isopropyle au lieu d'un groupe méthyle.
2,5-Diméthoxy-4-éthylthioamphétamine (ALEPH-2) : Un autre homologue avec un groupe éthyle remplaçant le groupe isopropyle.
2,5-Diméthoxy-4-propylthioamphétamine (ALEPH-3) : Structure similaire avec un groupe propyle.
L'this compound est unique en raison de son motif de substitution spécifique, qui influence son profil pharmacologique et sa puissance. Son groupe isopropylthio confère des effets stériques et électroniques distincts par rapport à ses homologues, ce qui entraîne des interactions uniques avec les cibles biologiques .
Si vous avez d'autres questions ou si vous avez besoin de plus d'informations, n'hésitez pas à demander !
Propriétés
IUPAC Name |
1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5/h7-10H,6,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWCXWKCQMBFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043040 | |
| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123643-26-5 | |
| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123643265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALEPH-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4M669KSV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings regarding Aleph-4 from the provided research?
A1: The research highlights that this compound (2,5-Dimethoxy-4-iso-propylthioamphetamine) is a novel designer drug identified in Japan. It was detected in products purchased illegally between 2008 and 2009 []. A separate study developed a method for detecting this compound and other related thioamphetamine designer drugs in human urine using capillary electrophoresis with diode array detection (CE-DAD) []. This suggests a growing concern regarding the recreational use and potential public health implications of this substance.
Q2: What analytical methods are used to detect this compound?
A2: According to the research, this compound can be identified and quantified using a combination of techniques:
- Nuclear Magnetic Resonance (NMR): This technique provides structural information about the molecule. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies components of a mixture based on their mass-to-charge ratio, confirming the presence of this compound. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS separates and identifies compounds but is particularly useful for analyzing non-volatile compounds like this compound. []
- Capillary Electrophoresis with Diode Array Detection (CE-DAD): This technique, coupled with solid-phase extraction for sample preparation, allows for the simultaneous determination of this compound and other related thioamphetamine designer drugs in urine samples. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





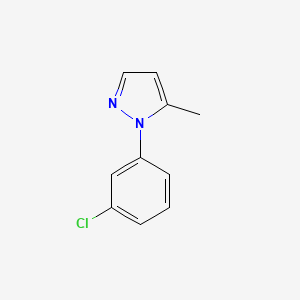

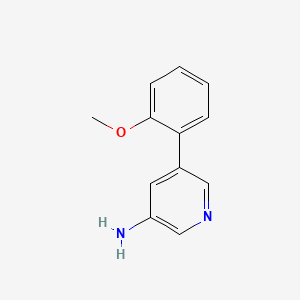

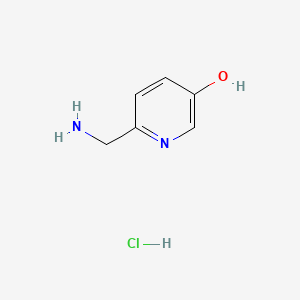
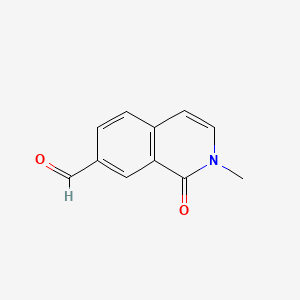

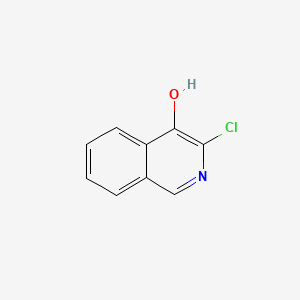
![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)
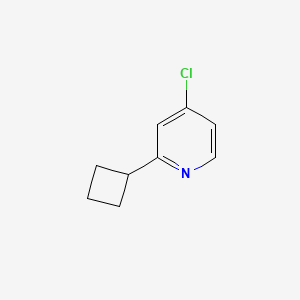
![2-[2-Fluoro-4-(4-methylpiperazino)phenyl]-1,3-dioxolane](/img/structure/B595345.png)
